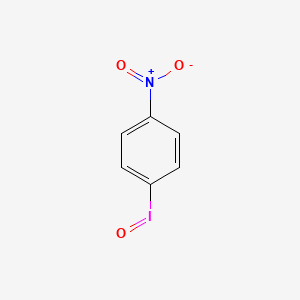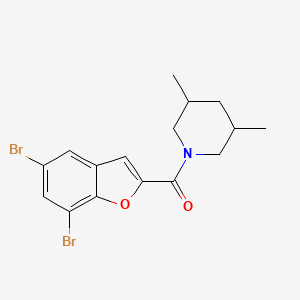
Nodososide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nodososide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a glycosidic linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nodososide typically involves multiple steps, including the formation of the anthracene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Anthracene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Glycosylation: The attachment of the glycosidic moiety is typically carried out using glycosyl donors and catalysts like silver triflate or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Nodososide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Nodososide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Nodososide involves its interaction with various molecular targets and pathways. For example:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Action: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Nodososide can be compared with other similar compounds, such as:
Anthraquinones: These compounds share the anthracene core but may have different substituents, leading to variations in their chemical and biological properties.
Flavonoids: These compounds also contain hydroxyl groups and glycosidic linkages but have a different core structure, resulting in distinct activities and applications.
Polyphenols: These compounds have multiple hydroxyl groups and are known for their antioxidant properties, similar to this compound.
Eigenschaften
CAS-Nummer |
31843-68-2 |
|---|---|
Molekularformel |
C22H22O11 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
1,3,5-trihydroxy-2,7-dimethyl-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H22O11/c1-6-3-10(25)13-14(18(29)12-8(16(13)27)4-9(24)7(2)15(12)26)21(6)33-22-20(31)19(30)17(28)11(5-23)32-22/h3-4,11,17,19-20,22-26,28,30-31H,5H2,1-2H3/t11-,17-,19+,20-,22?/m1/s1 |
InChI-Schlüssel |
SNLCLOKRJWQPAX-CEKMPUIXSA-N |
SMILES |
CC1=CC(=C2C(=C1OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |
Isomerische SMILES |
CC1=CC(=C2C(=C1OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |
Kanonische SMILES |
CC1=CC(=C2C(=C1OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |
Synonyme |
1,3,5,-trihydroxy-2,7-dimethylanthraquinone-8- O-alpha-D-glucopyranoside nodososide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide](/img/structure/B1227516.png)
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)

![2-(1-Naphthalenyl)acetic acid [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1227519.png)






![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)
![1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227534.png)


